molecular formula C9H8N2O2 B061901 Methyl 1h-indazole-6-carboxylate CAS No. 170487-40-8

Methyl 1h-indazole-6-carboxylate

Cat. No. B061901
Key on ui cas rn: 170487-40-8
M. Wt: 176.17 g/mol
InChI Key: TUSICEWIXLMXEY-UHFFFAOYSA-N
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Patent
US05554620

Procedure details

To a solution of 3-amino-4-methylbenzoic acid methyl ester (25 g, 0.15 mol) in 1 L of acetic acid cooled to 0° C. was added a solution of NaNO2 (12.5 g, 0.182 mol) in 50 ml of water and the mixture was warmed to room temperature with stirring over 4 hours. The solution was concentrated in vacuo, the residue was triturated with water, the solid was filtered and washed with water and hexane to afford 19 g (71.6%) of methyl indazole-6carboxylate.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
12.5 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7]([CH3:10])=[C:6]([NH2:11])[CH:5]=1.[N:13]([O-])=O.[Na+]>C(O)(=O)C.O>[NH:11]1[C:6]2[C:7](=[CH:8][CH:9]=[C:4]([C:3]([O:2][CH3:1])=[O:12])[CH:5]=2)[CH:10]=[N:13]1 |f:1.2|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
COC(C1=CC(=C(C=C1)C)N)=O
Name
Quantity
1 L
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
12.5 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring over 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was triturated with water
FILTRATION
Type
FILTRATION
Details
the solid was filtered
WASH
Type
WASH
Details
washed with water and hexane

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
N1N=CC2=CC=C(C=C12)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 19 g
YIELD: PERCENTYIELD 71.6%
YIELD: CALCULATEDPERCENTYIELD 71.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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